
JNJ-46778212
概要
科学的研究の応用
Overview
JNJ-46778212, also known as VU0409551, is a small molecule identified as a positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGlu5). This compound has been primarily researched for its potential applications in treating psychiatric disorders, particularly schizophrenia. Its discovery and development are the result of collaborative efforts between Vanderbilt University and Johnson & Johnson, focusing on its pharmacological properties and therapeutic efficacy.
Schizophrenia Treatment
This compound has shown promise in preclinical models for schizophrenia. Its ability to enhance cognitive function and reduce psychotic symptoms has been demonstrated through various studies. For instance, it exhibited robust efficacy in reversing amphetamine-induced hyperlocomotion in animal models, indicating its potential antipsychotic effects .
Cognition Enhancement
Research indicates that this compound may improve cognitive deficits associated with schizophrenia and other cognitive disorders. In preclinical studies, it has been linked to enhanced synaptic plasticity and memory improvement in models of Huntington's disease, suggesting broader applications in cognitive enhancement .
Neuroprotection
The compound's neuroprotective properties have been explored in the context of neurodegenerative diseases. Studies have shown that mGlu5 positive allosteric modulators can prevent excitotoxic cell death, which is a common pathway in neurodegeneration. This compound has been observed to activate neuroprotective pathways, potentially offering therapeutic benefits beyond psychiatric disorders .
Pharmacokinetic Profile
The pharmacokinetic characteristics of this compound support its development as a therapeutic agent:
- Molecular Formula : C20H17FN2O3
- Bioavailability : Demonstrated oral bioavailability with favorable CNS penetration.
- Metabolic Stability : Exhibits stability across species with low plasma protein binding .
Table 1: Pharmacokinetic Parameters
Parameter | Mouse (mg/kg) | Rat (mg/kg) | Dog (mg/kg) |
---|---|---|---|
Dose (IV/PO) | 2.5/10 | 2.5/10 | 1/5 |
Clearance (mL/min/kg) | 39 | 24 | 12 |
Volume of Distribution (L/kg) | 2.9 | 3.3 | 3.7 |
Half-life (h) | 1.6 | 2.5 | 6.7 |
Cmax (μM) | 0.83 | 1.08 | 1.01 |
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Study on Schizophrenia Models : In a study involving various preclinical models, this compound demonstrated significant reduction in psychotic-like behaviors when administered at specific doses, supporting its potential as an antipsychotic agent .
- Cognitive Impairment in Huntington's Disease : Chronic administration of this compound improved memory deficits in Huntington's disease models by enhancing synaptic plasticity markers such as BDNF and c-Fos expression .
作用機序
VU 0409551 は、mGlu5 受容体の正の異種アロステリックモジュレーターとして機能します。これは、海馬ニューロンにおける N-メチル-D-アスパラギン酸受容体 (NMDAR) 電流を調節せずに、G アルファ q を介した経路を介して mGlu5 シグナル伝達を選択的に増強します。 この選択的な増強は、シナプス可塑性と認知機能を向上させます .
準備方法
合成経路および反応条件
VU 0409551 の合成には、コアオキサゾロ[5,4-c]ピリジン構造の調製から始まる、複数の段階が含まれます。主要なステップには以下が含まれます。
- オキサゾロ[5,4-c]ピリジン環系の形成。
- フェノキシメチル基の導入。
- フルオロフェニルメタノン部分の付加。
反応条件は通常、ジメチルスルホキシド (DMSO) やエタノールなどの有機溶媒を使用し、反応温度は室温から還流条件までさまざまです .
工業生産方法
VU 0409551 の工業生産は、同様の合成経路に従いますが、より大規模に行われます。 プロセスは収率と純度に合わせて最適化されており、多くの場合、精製と品質管理のために高速液体クロマトグラフィー (HPLC) を使用しています .
化学反応の分析
反応の種類
VU 0409551 は、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化されて酸化誘導体を形成することができます。
還元: 還元反応は、官能基を修飾するために実行できます。
置換: 求核置換反応と求電子置換反応は、さまざまな置換基を導入するために使用できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化によりヒドロキシル化誘導体が得られる場合がありますが、置換反応によりさまざまな官能基を導入できます .
科学研究への応用
VU 0409551 は、幅広い科学研究への応用があります。
神経科学: これは、脳機能と行動における mGlu5 受容体の役割を研究するために使用されます。 .
薬理学: VU 0409551 は、mGlu5 受容体の薬理学的モジュレーションとその精神分裂病や不安などの状態における潜在的な治療的応用を調査するために使用されます
医薬品化学: 研究者は、さまざまな神経障害に対する mGlu5 受容体を標的とする新しい薬剤を開発するためにこの化合物を使用しています
類似化合物との比較
類似化合物
VU0364770: mGlu4 受容体の正の異種アロステリックモジュレーター。
CPPHA: mGluR5 と mGluR1 の正の異種アロステリックモジュレーター。
ADX-47273: mGluR5 の選択的異種アロステリックモジュレーター。
独自性
VU 0409551 は、mGlu5 受容体に対する高い選択性と脳への効果的な浸透能力によってユニークです。 他のモジュレーターとは異なり、これは NMDAR 電流に影響を与えず、mGlu5 特異的経路とその治療の可能性を研究するための貴重なツールとなっています .
生物活性
JNJ-46778212, also known as VU0409551, is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGlu5). This compound has garnered attention for its potential therapeutic applications, particularly in treating schizophrenia and other cognitive disorders. This article will delve into the biological activity of this compound, highlighting its pharmacological profile, preclinical findings, and potential implications for clinical use.
Overview of this compound
Chemical Structure and Mechanism of Action
this compound is part of a novel series of compounds characterized by a unique chemical structure, specifically (2(phenoxymethyl)-6,7-dihydrooxazolo[5,4-c]pyridine-5(4H)-yl(aryl)methanones. It functions as a PAM at mGlu5 receptors, enhancing the receptor's responsiveness to endogenous glutamate without directly activating the receptor itself. This mechanism is significant as it allows for modulation of synaptic transmission and plasticity, which are crucial in cognitive processes.
Pharmacological Profile
In Vitro Potency and Selectivity
Research indicates that this compound exhibits robust in vitro potency as an mGlu5 PAM. It demonstrates a favorable pharmacokinetic profile with good oral bioavailability and metabolic stability across species. Specifically, studies have shown:
- Metabolic Stability : this compound remains stable during microsomal incubation with approximately 15% remaining in human liver microsomes after 15 minutes.
- Plasma Protein Binding : The free fraction in plasma was found to be low (approximately 3.2% in humans), indicating high availability for therapeutic action .
DMPK Profile
The drug's disposition and metabolism (DMPK) profile is critical for its development as a therapeutic agent. Key findings include:
Parameter | Human | Rat | Dog | Monkey |
---|---|---|---|---|
% Remaining after 15 min | 15% | 35% | 26% | N/A |
Free Fraction (% unbound) | 3.2% | 7% | 24.1% | 9.6% |
Brain Free Fraction | 3.7% | N/A | N/A | N/A |
These data suggest that this compound has a favorable profile for further development due to its low protein binding and reasonable brain penetration.
Preclinical Studies
Efficacy in Animal Models
this compound has been evaluated in various preclinical models of schizophrenia and cognitive dysfunction. The findings indicate significant efficacy in improving cognitive deficits associated with these conditions:
- Antipsychotic Activity : In rodent models, this compound demonstrated robust antipsychotic-like effects without inducing seizure liabilities typically associated with other mGlu5 modulators.
- Cognitive Enhancement : The compound has shown promise in enhancing cognitive functions such as learning and memory in various behavioral assays.
Case Study: Efficacy Assessment
In a specific study assessing the efficacy of this compound on cognitive deficits induced by phencyclidine (PCP), results indicated that treatment with the compound significantly reversed deficits in working memory tasks compared to control groups .
Safety Profile and Adverse Effects
While this compound exhibits promising therapeutic potential, concerns regarding its safety profile remain. Preclinical studies have raised questions about potential neurotoxicity associated with high-efficacy PAMs at mGlu5 receptors:
- Neurotoxicity Concerns : Some studies reported increases in Fluoro-Jade C staining, indicating neurodegeneration in rodent models treated with certain mGlu5 PAMs, although this compound was noted to have a different profile due to its selective action .
- Seizure Liability : Unlike traditional agonists or ago-PAMs that can induce seizures, this compound's pure PAM activity appears to mitigate this risk .
特性
IUPAC Name |
(4-fluorophenyl)-[2-(phenoxymethyl)-6,7-dihydro-4H-[1,3]oxazolo[5,4-c]pyridin-5-yl]methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O3/c21-15-8-6-14(7-9-15)20(24)23-11-10-17-18(12-23)26-19(22-17)13-25-16-4-2-1-3-5-16/h1-9H,10-13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUZLMKNNIUSREV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C(O2)COC3=CC=CC=C3)C(=O)C4=CC=C(C=C4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。